molecular formula C9H14N2O B2910916 cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol CAS No. 1702445-11-1

cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Cat. No.: B2910916
CAS No.: 1702445-11-1
M. Wt: 166.224
InChI Key: UCORZGCQBJDLBZ-UHFFFAOYSA-N
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Description

Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is a chemical reagent intended solely for research and development purposes in laboratory settings. This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. Pyrazole-containing compounds are frequently investigated as key structural motifs in the discovery and development of new therapeutic agents due to their broad bioactivity, which includes anti-inflammatory, anticancer, antibacterial, and antidepressant properties . The specific substitution pattern on this molecule, combining a cyclopropyl group with a hydroxymethyl functionality on the pyrazole ring, makes it a versatile and valuable synthetic intermediate for researchers. It can be utilized in the construction of more complex molecules, in the exploration of structure-activity relationships (SAR), and in the development of novel bioactive compounds targeting various biological pathways. As with all chemicals of this nature, this product is strictly for research purposes. It is not intended for diagnostic, therapeutic, or any personal or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

cyclopropyl-(1,5-dimethylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6-5-8(10-11(6)2)9(12)7-3-4-7/h5,7,9,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCORZGCQBJDLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol typically involves the reaction of cyclopropyl derivatives with pyrazole intermediates. One common method includes the alkylation of 1,5-dimethyl-1H-pyrazole with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)carboxylic acid .

Scientific Research Applications

Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is a compound with potential applications in medicinal chemistry and other areas. It features a cyclopropyl group attached to a 1,5-dimethyl-1H-pyrazole moiety, further linked to a hydroxymethyl group, which contributes to its chemical reactivity and biological properties.

Molecular Structure and Properties
this compound has the molecular formula C9H14N2O and a molecular weight of approximately 166.22 g/mol . Key properties and identifiers include :

  • IUPAC Name: cyclopropyl-(1,5-dimethylpyrazol-3-yl)methanol
  • InChI: InChI=1S/C9H14N2O/c1-6-5-8(10-11(6)2)9(12)7-3-4-7/h5,7,9,12H,3-4H2,1-2H3
  • SMILES: CC1=CC(=NN1C)C(C2CC2)O
  • Molecular Weight: 166.22 g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Topological Polar Surface Area: 38.1 Ų

Potential Applications
this compound and related pyrazoles have diverse applications in pharmaceutics and medicinal chemistry. Pyrazoles, including 5-amino-pyrazoles, are potent reagents in organic synthesis. Research indicates that it may interact with enzymes involved in metabolic pathways or cellular signaling processes, making it crucial for assessing its therapeutic potential.

Mechanism of Action

The mechanism of action of cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key structural distinctions :

  • The cyclopropyl group introduces steric strain and enhanced lipophilicity compared to simpler alkyl or aryl substituents.
  • The hydroxymethyl group enables hydrogen bonding, similar to (1,5-dimethyl-1H-pyrazol-3-yl)methanol, but the cyclopropane ring may restrict conformational flexibility .

Physical and Chemical Properties

Property Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol (1,5-Dimethyl-1H-pyrazol-3-yl)methanol
CAS Number 103957-56-8 153912-60-8
Molecular Formula C₉H₁₄N₂O C₆H₁₀N₂O
Molecular Weight ~166.22 g/mol 126.16 g/mol
Solubility Likely lower in polar solvents due to cyclopropane Soluble in 1,4-dioxane, ethanol
Functional Groups Cyclopropane, hydroxymethyl, pyrazole Hydroxymethyl, pyrazole

The cyclopropyl derivative’s higher molecular weight and reduced polarity suggest differences in crystallization behavior and solvent interactions compared to its non-cyclopropane counterparts .

Research Tools and Structural Analysis

  • Crystallography: Programs like SHELXL and ORTEP () are critical for analyzing hydrogen-bonding patterns and crystal packing. The cyclopropyl group may disrupt intermolecular hydrogen bonds observed in (1,5-dimethyl-1H-pyrazol-3-yl)methanol crystals .
  • Spectroscopy : NMR and IR data for related compounds (e.g., δ 9.84 ppm for aldehyde protons in pyrazole carbaldehyde) provide benchmarks for characterizing the cyclopropyl variant .

Biological Activity

Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol, with the molecular formula C₉H₁₄N₂O and a molecular weight of approximately 166.22 g/mol, is a compound of significant interest in medicinal chemistry. Its unique structure, characterized by a cyclopropyl group attached to a 1,5-dimethyl-1H-pyrazole moiety and a hydroxymethyl group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities.
  • Anti-inflammatory Effects : It has been noted for its potential to inhibit inflammatory pathways by interacting with specific enzymes.
  • Antimalarial Activity : Some derivatives related to pyrazoles have shown promising results against malaria parasites.

The biological effects of this compound are largely attributed to its ability to interact with various molecular targets. The compound may bind to enzymes involved in metabolic pathways or cellular signaling processes, modulating their activity. For instance, it may inhibit dihydroorotate dehydrogenase (DHODH), a validated target for developing antimalarial agents .

Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrazole derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective antibacterial action comparable to established antibiotics .

Anti-inflammatory Research

Research into the anti-inflammatory properties of this compound demonstrated its potential to inhibit pro-inflammatory cytokines in vitro. In cell culture studies, the compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting a mechanism for its anti-inflammatory effects.

Antimalarial Potential

In a study focused on antimalarial drug development, this compound was evaluated for its efficacy against Plasmodium falciparum. Results showed that it could effectively inhibit the growth of malaria parasites in vitro at low concentrations, indicating its potential as a lead compound for further development .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Cyclopropyl(1-methyl-1H-pyrazol-3-yl)methanolAntibacterialLacks hydroxymethyl group
Cyclopropyl(1,5-dimethyl-1H-pyrazol-4-yl)methanolAnti-inflammatoryDifferent substitution pattern on pyrazole ring
Cyclopropyl(1,5-dimethyl-1H-pyrazol-5-yl)methanolPotential antimalarialStructural variations affecting reactivity

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